

interpreting NMR and mass spectrometry data of 1-(2-Furoyl)piperazine Hydrochloride

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Compound of Interest

Compound Name: 1-(2-Furoyl)piperazine
Hydrochloride

Cat. No.: B1337586

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Technical Support Center: 1-(2-Furoyl)piperazine Hydrochloride

Welcome to the technical support center for **1-(2-Furoyl)piperazine Hydrochloride**. This guide provides detailed information on the interpretation of its NMR and mass spectrometry data, along with troubleshooting guides and FAQs to assist researchers, scientists, and drug development professionals in their experimental work.

Data Presentation

The following tables summarize the expected quantitative data for **1-(2-Furoyl)piperazine Hydrochloride** based on spectral analysis of the parent compound and related structures.

Expected ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.5 (broad s)	Singlet	1H	N-H (piperazine, protonated)
~7.90	dd	1H	H5 (furan)
~7.20	dd	1H	H3 (furan)
~6.65	dd	1H	H4 (furan)
~3.80 (broad m)	Multiplet	4H	-CH ₂ - (piperazine, adjacent to carbonyl)
~3.20 (broad m)	Multiplet	4H	-CH ₂ - (piperazine, adjacent to NH)

Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~158.0	C=O (amide)
~148.0	C2 (furan)
~146.0	C5 (furan)
~118.0	C3 (furan)
~112.0	C4 (furan)
~45.0	-CH ₂ - (piperazine, adjacent to carbonyl)
~42.0	-CH ₂ - (piperazine, adjacent to NH)

Expected Mass Spectrometry Data (ESI+)

m/z	Ion
181.09	[M+H] ⁺ of free base
95.02	[Furoyl group] ⁺
86.08	[Piperazine fragment] ⁺

Experimental Protocols

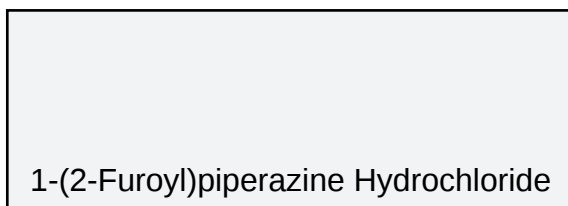
NMR Sample Preparation:

- Weigh approximately 5-10 mg of **1-(2-Furoyl)piperazine Hydrochloride**.
- Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The hydrochloride salt exhibits good solubility in DMSO.
- Vortex the sample until the solid is completely dissolved.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Mass Spectrometry (LC-MS/ESI+) Protocol:

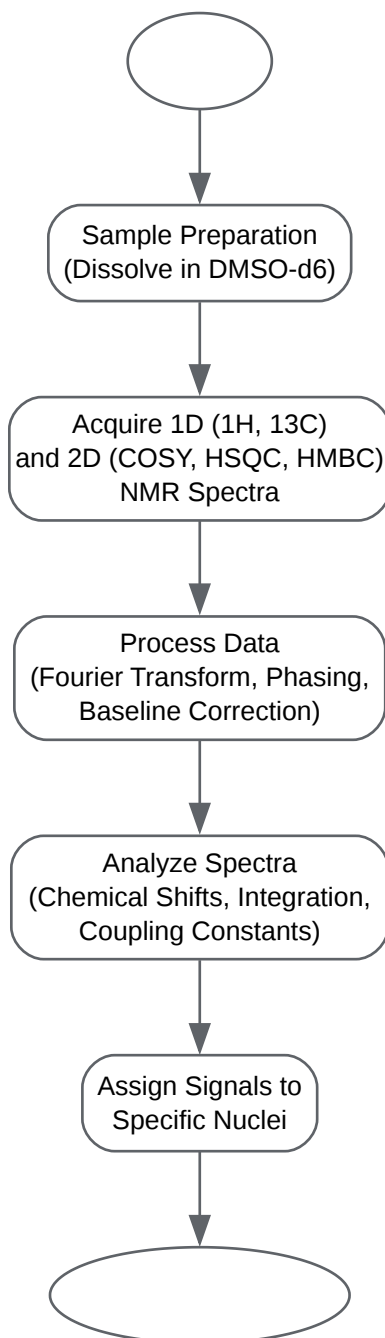
- Prepare a stock solution of **1-(2-Furoyl)piperazine Hydrochloride** in methanol or a mixture of methanol and water at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
- Set the electrospray ionization (ESI) source to positive ion mode.
- Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
- Acquire the full scan mass spectrum over a range of m/z 50-500.
- For fragmentation analysis (MS/MS), select the protonated molecular ion of the free base (m/z 181.09) as the precursor ion and apply collision-induced dissociation (CID).

Mandatory Visualization



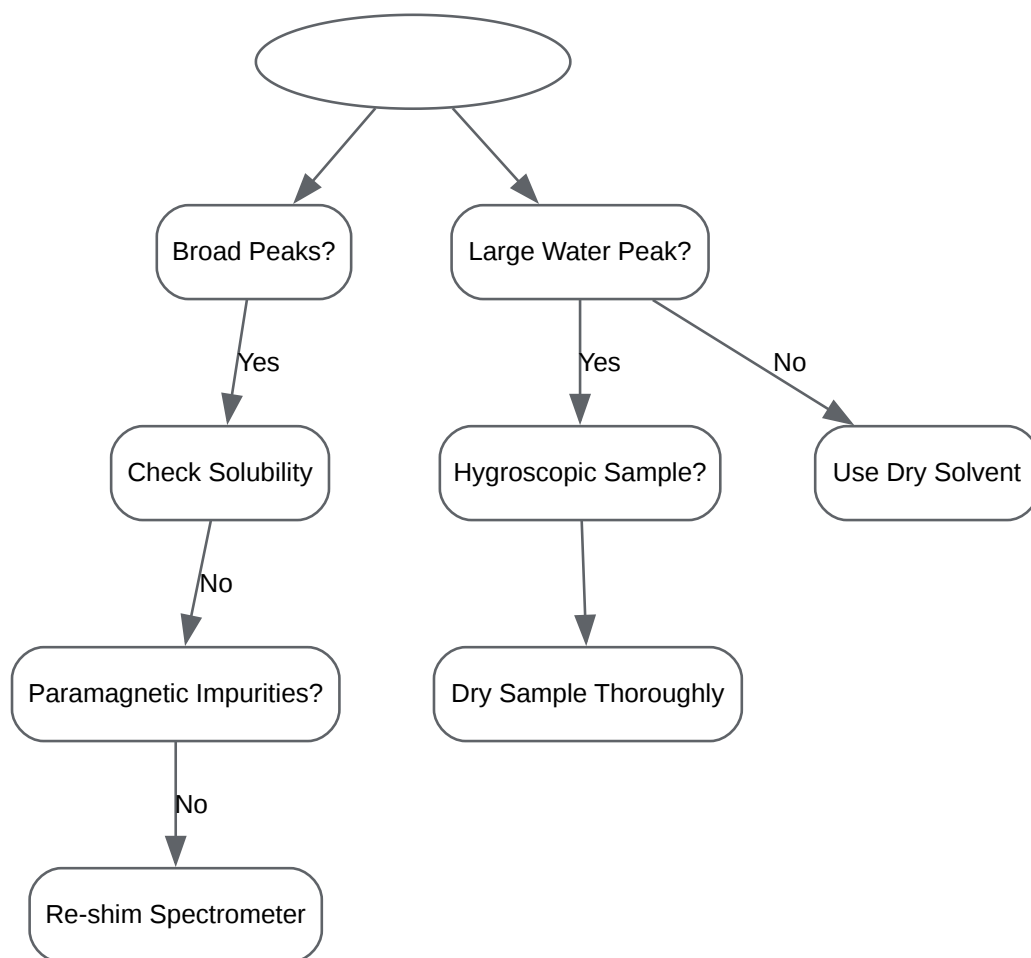
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Caption: Chemical Structure of **1-(2-Furoyl)piperazine Hydrochloride**.



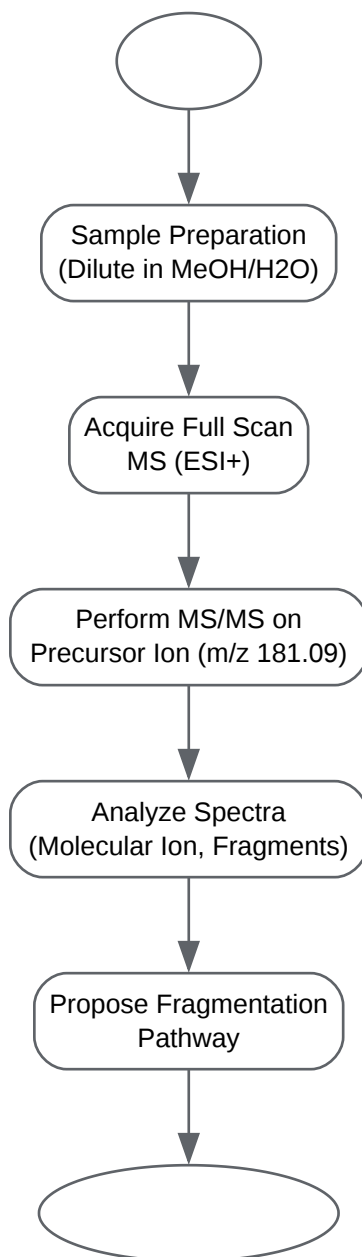
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Caption: Workflow for NMR Data Acquisition and Interpretation.



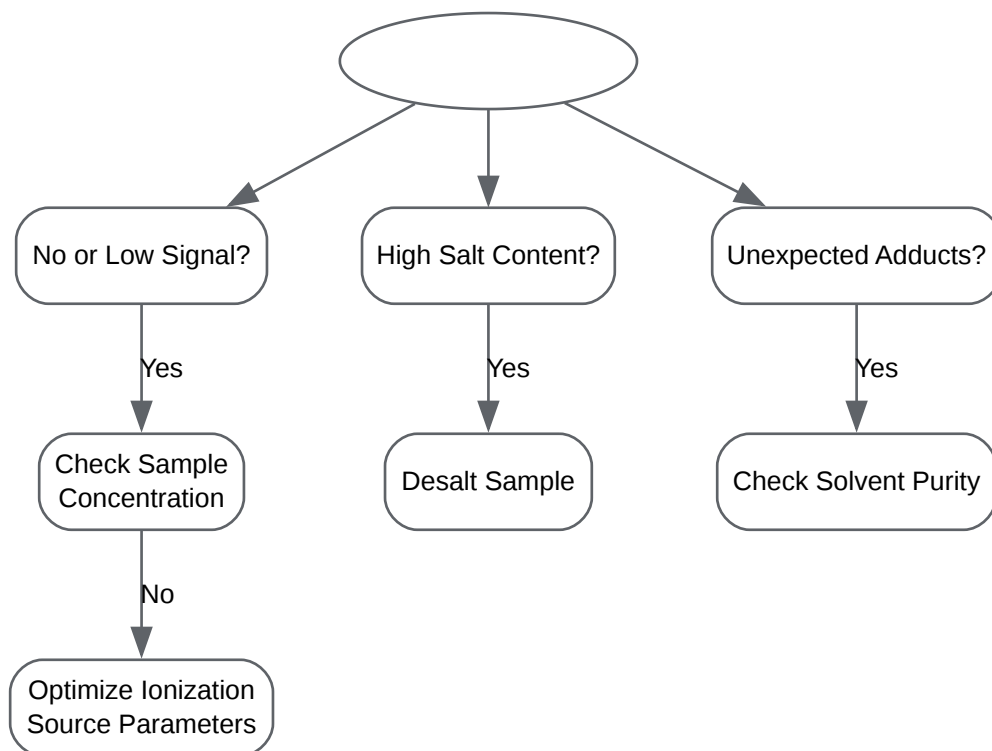
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Caption: Logical Diagram for Troubleshooting Common NMR Issues.



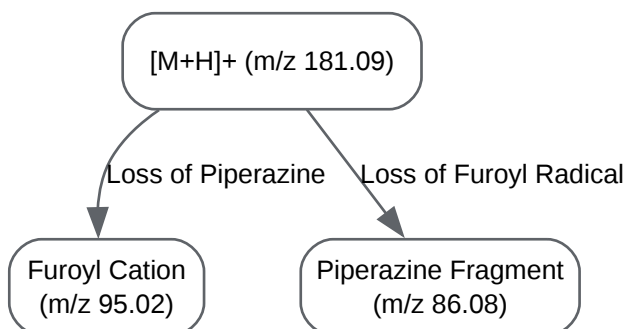
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Caption: Workflow for Mass Spectrometry Data Acquisition.



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Caption: Logical Diagram for Troubleshooting Common MS Issues.



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Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Troubleshooting Guides and FAQs

NMR Spectroscopy

- Q: Why are the peaks in my ^1H NMR spectrum broad? A: Broad peaks can be due to several factors:
 - Poor Solubility: The compound may not be fully dissolved. Try gently warming the sample or using a different deuterated solvent.
 - Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, passing the sample through a small plug of silica gel may help.
 - Hygroscopic Nature: The compound is hygroscopic and may have absorbed water, leading to exchange broadening of the N-H proton and adjacent protons. Ensure the sample is thoroughly dried before preparing the NMR sample.[\[1\]](#)[\[2\]](#)
 - Shimming: The spectrometer may need to be re-shimmed to improve the magnetic field homogeneity.
- Q: I see a large, broad peak around 3.4 ppm in my DMSO- d_6 spectrum. What is it? A: This is likely the residual water peak in the DMSO- d_6 solvent. Since **1-(2-Furoyl)piperazine Hydrochloride** is hygroscopic, it can introduce water into the sample.[\[1\]](#)[\[2\]](#) To minimize this, use freshly opened or properly stored deuterated solvent and dry your glassware thoroughly.
- Q: The chemical shifts of the piperazine protons in my spectrum are different from what I expected. A: As a hydrochloride salt, the piperazine ring is protonated. This positive charge significantly deshields the neighboring protons, causing them to appear at a higher chemical shift (further downfield) than in the free base. The exact chemical shift can also be concentration and temperature-dependent.

Mass Spectrometry

- Q: I am not seeing the expected molecular ion at m/z 217.66 for the hydrochloride salt. A: In positive ion electrospray ionization (ESI+), it is common to observe the protonated molecular ion of the free base rather than the intact salt. The HCl is lost during the ionization process. Therefore, you should look for the $[M+H]^+$ ion of the free base at m/z 181.09.
- Q: My signal intensity is very low. A: Low signal intensity can be caused by:
 - Low Sample Concentration: Ensure your sample is at an appropriate concentration for the instrument.
 - Ion Suppression: The presence of non-volatile salts or other contaminants can suppress the ionization of your analyte. While this is a hydrochloride salt, other non-volatile buffer salts from previous experimental steps may be present. Consider a sample cleanup step like solid-phase extraction (SPE).
 - Suboptimal Ionization Parameters: Optimize the ESI source parameters, such as capillary voltage and gas flow rates, for your compound.
- Q: I see several unexpected peaks in my mass spectrum. A: These could be:
 - Adducts: In addition to the protonated molecule $[M+H]^+$, you might see adducts with sodium $[M+Na]^+$ or potassium $[M+K]^+$, which are common contaminants.
 - In-source Fragmentation: The molecule might be fragmenting in the ionization source. Try reducing the source fragmentation parameters (e.g., cone voltage).
 - Impurities: The unexpected peaks could be from impurities in your sample. Review the synthesis and purification steps.

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References

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- 2. revroum.lew.ro [revroum.lew.ro]
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